![molecular formula C25H42O2 B2467713 5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol CAS No. 52483-22-4](/img/structure/B2467713.png)
5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol, also known as plastoquinone-9 (PQ-9), is a lipid-soluble molecule found in the thylakoid membranes of photosynthetic organisms. PQ-9 plays a crucial role in the electron transport chain of photosynthesis, transferring electrons from photosystem II to photosystem I. PQ-9 also acts as an antioxidant, protecting the photosynthetic machinery from oxidative damage.
Wirkmechanismus
PQ-9 functions as a mobile electron carrier in the electron transport chain of photosynthesis. It accepts electrons from photosystem II and transfers them to photosystem I, where they are used to generate ATP and reduce NADP+ to NADPH. PQ-9 also acts as an antioxidant, scavenging reactive oxygen species that are generated during photosynthesis.
Biochemical and Physiological Effects:
PQ-9 is essential for the efficient operation of the photosynthetic machinery. It helps to regulate the flow of electrons through the electron transport chain, ensuring that ATP and NADPH are produced in the correct ratio. PQ-9 also protects the photosynthetic apparatus from oxidative damage, which can impair photosynthetic efficiency.
Vorteile Und Einschränkungen Für Laborexperimente
PQ-9 is a useful tool for investigating the electron transport chain and the regulation of photosynthetic efficiency. Its lipid-soluble nature allows it to move freely through the thylakoid membrane, making it an ideal electron carrier. However, PQ-9 is sensitive to environmental stressors such as high light intensity and drought, which can affect its function. Additionally, PQ-9 is difficult to extract from thylakoid membranes, which can make its isolation and purification challenging.
Zukünftige Richtungen
1. Investigating the role of PQ-9 in regulating photosynthetic efficiency under different environmental conditions.
2. Developing new methods for the isolation and purification of PQ-9 from thylakoid membranes.
3. Studying the effects of PQ-9 on the regulation of gene expression in photosynthetic organisms.
4. Investigating the potential use of PQ-9 as a natural antioxidant in food and cosmetic industries.
5. Developing new synthetic routes for the production of PQ-9 and its analogs.
In conclusion, PQ-9 is a crucial molecule in the electron transport chain of photosynthesis. Its role in regulating photosynthetic efficiency and protecting the photosynthetic apparatus from oxidative damage makes it a valuable tool for photosynthesis research. Further studies on PQ-9 could lead to new insights into the regulation of photosynthesis and the development of new applications for this molecule.
Synthesemethoden
PQ-9 can be synthesized from 1,4-benzoquinone and nonadecenol through a series of chemical reactions. The synthesis involves the reduction of 1,4-benzoquinone to hydroquinone, followed by the condensation of hydroquinone with nonadecenol to form PQ-9.
Wissenschaftliche Forschungsanwendungen
PQ-9 has been extensively studied in the field of photosynthesis research. It is used as a tool to investigate the electron transport chain and the role of the 5-[(Z)-Nonadec-10-enyl]benzene-1,3-diole pool in regulating photosynthetic efficiency. PQ-9 has also been used to study the effects of environmental stressors such as high light intensity and drought on photosynthesis.
Eigenschaften
IUPAC Name |
5-[(Z)-nonadec-10-enyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h9-10,20-22,26-27H,2-8,11-19H2,1H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVEZGOGSMUMX-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

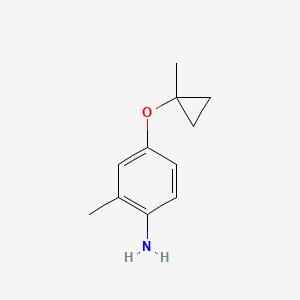

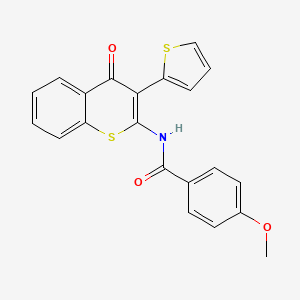
![2-methyl-N-[2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2467637.png)
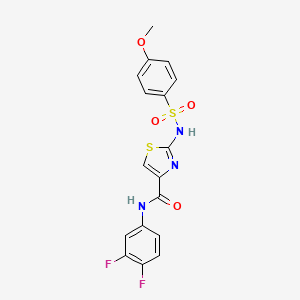
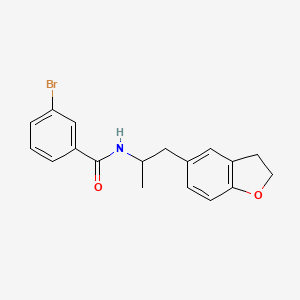
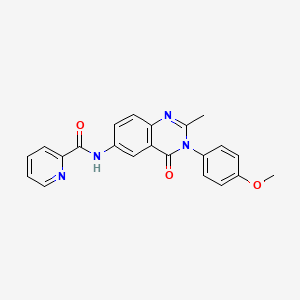

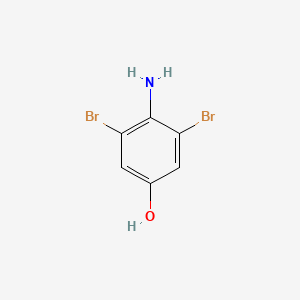
![2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole](/img/structure/B2467644.png)
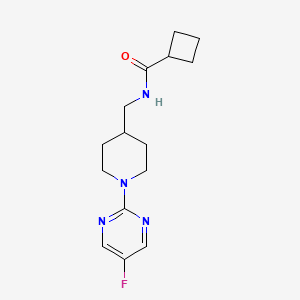

![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2467650.png)
